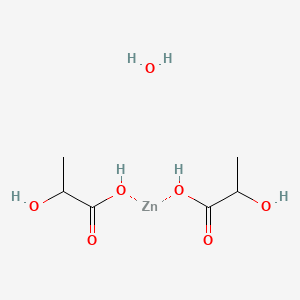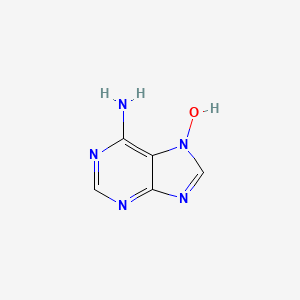
(E)-6-decen-1-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-Decen-1-al is an organic compound belonging to the class of aldehydes. It is characterized by a long carbon chain with a double bond in the trans configuration (E) and an aldehyde functional group at the terminal position. This compound is known for its distinctive odor, often described as citrusy or floral, making it a valuable component in the fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (E)-6-Decen-1-al can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-octene. This process involves the addition of a formyl group (CHO) to the double bond of 1-octene in the presence of a rhodium or cobalt catalyst, followed by hydrogenation to yield the aldehyde. The reaction conditions typically include high pressure and temperature to achieve optimal yields.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-6-Decen-1-al undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol, (E)-6-decen-1-ol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bond in this compound can undergo electrophilic addition reactions, such as hydrohalogenation, where hydrogen halides (HX) add across the double bond to form haloalkanes.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: HX in the presence of a polar solvent like acetic acid.
Major Products Formed:
Oxidation: (E)-6-Decenoic acid.
Reduction: (E)-6-Decen-1-ol.
Substitution: (E)-6-Halo-1-decanes.
Wissenschaftliche Forschungsanwendungen
(E)-6-Decen-1-al has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s distinctive odor makes it useful in studies related to olfactory receptors and insect behavior.
Medicine: Research has explored its potential antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Industry: this compound is widely used in the fragrance and flavor industries to impart citrusy and floral notes to perfumes, cosmetics, and food products.
Wirkmechanismus
The mechanism of action of (E)-6-decen-1-al primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
(E)-2-Decenal: Another aldehyde with a double bond in the trans configuration but located at the second carbon.
(Z)-6-Decen-1-al: The cis isomer of (E)-6-decen-1-al, with the double bond in the cis configuration.
(E)-10-Undecenal: An aldehyde with a longer carbon chain and the double bond at the tenth carbon.
Uniqueness: this compound is unique due to its specific double bond position and trans configuration, which contribute to its distinctive odor profile. This makes it particularly valuable in the fragrance and flavor industries compared to its isomers and other similar compounds.
Eigenschaften
Molekularformel |
C10H18O |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
dec-6-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h4-5,10H,2-3,6-9H2,1H3 |
InChI-Schlüssel |
BHAHVSKDYRPNIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)


![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)


![6-Imidazo[1,2-a]pyridin-5-ylhexanoic acid](/img/structure/B13834121.png)



